molecular formula C16H18N4OS B3201962 N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1020490-02-1

N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B3201962
CAS No.: 1020490-02-1
M. Wt: 314.4 g/mol
InChI Key: AHRHQNRVXGAFLD-UHFFFAOYSA-N
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Description

N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide is an intriguing compound in the realm of organic chemistry. This compound, characterized by its complex molecular structure, has garnered significant attention due to its potential applications in various scientific fields. Its unique molecular arrangement confers distinct chemical properties, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide typically involves a multi-step process The initial step often includes the preparation of 6-isopropyl-3-methylbenzo[d]thiazole through the condensation of appropriate precursors under acidic or basic conditions This intermediate is then reacted with hydrazine derivatives to form the corresponding pyrazole structure

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. These often involve continuous flow chemistry techniques to enhance reaction efficiency and yield. Key industrial considerations include the purity of starting materials, reaction kinetics, and the effective management of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide undergoes a variety of chemical reactions:

  • Oxidation: The thiazole and pyrazole rings can be selectively oxidized using oxidizing agents like m-chloroperbenzoic acid.

  • Reduction: Reduction of the compound typically targets the nitro groups when present, using reagents such as sodium borohydride.

  • Substitution: Electrophilic and nucleophilic substitutions are common, particularly at positions adjacent to heteroatoms.

Common Reagents and Conditions

Common reagents include strong acids (e.g., sulfuric acid), bases (e.g., potassium carbonate), and solvents such as dimethylformamide (DMF) and dichloromethane (DCM). Reaction conditions vary widely but often include controlled temperatures (0-100°C) and inert atmospheres (e.g., nitrogen or argon).

Major Products

The major products from these reactions include substituted derivatives of the original compound, often with modifications at the thiazole or pyrazole rings. These products may exhibit enhanced or altered biological activity.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse modifications, making it valuable in the development of new materials and catalysts.

Biology

In biology, it serves as a probe for studying cellular processes. Its interactions with biological macromolecules provide insights into enzyme functions and signal transduction pathways.

Medicine

Medically, N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide is explored for its potential therapeutic effects. Research indicates its promise in treating certain diseases due to its ability to modulate specific biological targets.

Industry

Industrially, this compound is used in the manufacture of advanced polymers and specialty chemicals. Its properties contribute to the development of materials with enhanced performance characteristics.

Comparison with Similar Compounds

Similar Compounds

Other compounds in the same category include:

  • 6-isopropyl-3-methylbenzo[d]thiazole

  • 1-methyl-1H-pyrazole-3-carboxamide

  • Benzothiazole derivatives

  • Pyrazole derivatives

Highlighting Uniqueness

What sets N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide apart is its combined structural features of both benzo[d]thiazole and pyrazole rings, which confer unique reactivity and biological activity

This compound is an exciting subject for ongoing research, offering numerous possibilities in scientific discovery and technological advancement.

Properties

IUPAC Name

1-methyl-N-(3-methyl-6-propan-2-yl-1,3-benzothiazol-2-ylidene)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-10(2)11-5-6-13-14(9-11)22-16(20(13)4)17-15(21)12-7-8-19(3)18-12/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRHQNRVXGAFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N(C(=NC(=O)C3=NN(C=C3)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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